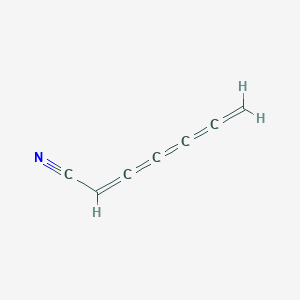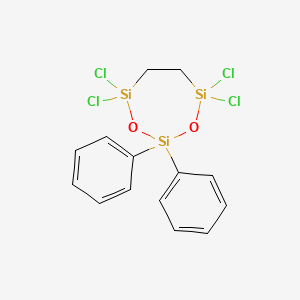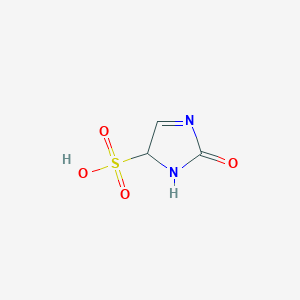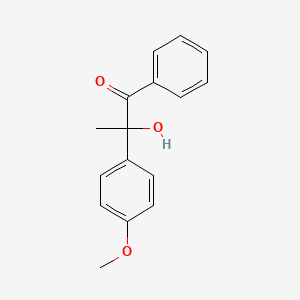![molecular formula C19H25NO2S2 B14194845 Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- CAS No. 849481-61-4](/img/structure/B14194845.png)
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a methyl group, and a phenylthio-methyl-pentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the amide group. The methyl group is then added to the benzenesulfonamide core through a Friedel-Crafts alkylation reaction. The phenylthio-methyl-pentyl substituent is introduced via a nucleophilic substitution reaction, where a suitable thiol is reacted with a halogenated pentyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl and phenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The phenylthio group may enhance the compound’s binding affinity and specificity for certain targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methyl-N-pentyl-
- 4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- is unique due to the presence of the phenylthio-methyl-pentyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other benzenesulfonamide derivatives, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
849481-61-4 |
|---|---|
Molecular Formula |
C19H25NO2S2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylsulfanylhexan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S2/c1-3-4-8-17(15-23-18-9-6-5-7-10-18)20-24(21,22)19-13-11-16(2)12-14-19/h5-7,9-14,17,20H,3-4,8,15H2,1-2H3 |
InChI Key |
UOYRPLYYOMXQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CSC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)



![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)


![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)

![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
